2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its versatile applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group or the triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of materials such as polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole: A simpler analog with similar chemical properties but lacking the ethan-1-amine moiety.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A compound with three triazole rings, used as a ligand in coordination chemistry.
1,2,3-triazole: The parent compound of the triazole family, widely used in various chemical reactions.
Uniqueness
2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the triazole ring and the ethan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(3-benzyltriazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10;/h1-5,8H,6-7,9,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCVGPQGGCMPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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